molecular formula C9H9N3O B2749158 [1,2,4-Oxadiazol-3-yl(phenyl)methyl]amine CAS No. 1155531-82-0

[1,2,4-Oxadiazol-3-yl(phenyl)methyl]amine

Cat. No. B2749158
CAS RN: 1155531-82-0
M. Wt: 175.191
InChI Key: IYURJZDHJDSQMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1,2,4-Oxadiazol-3-yl(phenyl)methyl]amine” is a compound that contains an oxadiazole ring, which is a heterocyclic aromatic compound with a molecular formula of C2H2N2O . It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties.


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is characterized by a five-membered heterocyclic ring containing an oxygen atom and two nitrogen atoms . These compounds possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazole derivatives are diverse. For instance, the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole in the presence of TBAF/THF at room temperature .

Scientific Research Applications

Agricultural Biological Activities

1,2,4-Oxadiazole derivatives: have shown a broad spectrum of biological activities beneficial for agriculture. They have been synthesized and evaluated for their potential as chemical pesticides. These compounds have demonstrated moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani . Notably, certain derivatives have exhibited strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) , with effectiveness superior to existing treatments like bismerthiazol and thiodiazole copper .

Antibacterial Applications

The derivatives of 1,2,4-oxadiazole have been found to possess excellent antibacterial activity against Xanthomonas oryzae pv. oryzicola (Xoc) , which causes bacterial diseases in rice. Some compounds have shown EC50 values better than standard treatments, indicating their potential as novel antibacterial agents .

Drug Discovery

The unique bioisosteric properties and wide spectrum of biological activities of the 1,2,4-oxadiazole ring make it an ideal framework for novel drug development. Over the past century, this potential has led to the discovery of several drugs containing the 1,2,4-oxadiazole unit, with interest in its medicinal applications doubling in the last fifteen years .

Enzyme Inhibition

1,2,4-Oxadiazole derivatives are being explored for their role in enzyme inhibition, which is crucial for the design of potential drugs. Their structure-activity relationship is a key area of study in medicinal chemistry, contributing to the understanding of how these compounds can be used to treat various diseases .

Anticancer Activity

Research has indicated that 1,2,4-oxadiazole derivatives may have applications in anticancer therapy. Studies have been conducted to design and synthesize innovative EGFR inhibitors, which are crucial in the treatment of various cancers .

Antimicrobial Efficacy

The antimicrobial properties of 1,2,4-oxadiazole derivatives have been compared to reference drugs like amoxicillin and fluconazole. The synthesized molecules have shown promising results against strains such as T. harzianum and A. niger , highlighting their potential as antimicrobial agents .

Mechanism of Action

Safety and Hazards

1,2,4-Oxadiazole derivatives have been found to have some side effects, including low bioavailability and high toxicity . Therefore, it’s crucial to handle these compounds with care and follow safety guidelines.

Future Directions

The future directions for the research and development of 1,2,4-oxadiazole derivatives are promising. These compounds have shown a wide range of biological activities, making them potential candidates for the development of new therapeutic agents . Furthermore, the synthetic methods that allow the conversion of different types of organic compounds into 1,2,4-oxadiazole at ambient temperature expand the prospects of using the oxadiazole core as an amide- or ester-like linker in the design of bioactive compounds .

properties

IUPAC Name

1,2,4-oxadiazol-3-yl(phenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-8(9-11-6-13-12-9)7-4-2-1-3-5-7/h1-6,8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYURJZDHJDSQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NOC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.